1-Oleoyl-lysopc

説明

準備方法

Synthetic Routes and Reaction Conditions

1-Oleoyl-lysopc can be synthesized through enzymatic reactions involving phospholipases. For example, phospholipase A2 can hydrolyze phosphatidylcholine to produce lysophosphatidylcholine . Another method involves the use of immobilized lipase-catalyzed synthesis and purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic processes. These processes are optimized for high yield and purity, often using bioreactors and continuous flow systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

1-Oleoyl-lysopc undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized phospholipids.

Hydrolysis: Enzymatic hydrolysis by phospholipases can produce glycerophosphocholine and free fatty acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Phospholipase A2 is commonly used for hydrolysis reactions.

Major Products

Oxidation: Produces oxidized phospholipids.

Hydrolysis: Produces glycerophosphocholine and free fatty acids.

科学的研究の応用

1-Oleoyl-lysopc has a wide range of applications in scientific research:

作用機序

1-Oleoyl-lysopc exerts its effects by interacting with cell membranes and influencing membrane fluidity and signaling pathways. It acts on lysophospholipid receptors, which are members of the G protein-coupled receptor family . These interactions can modulate various cellular processes, including inflammation and cell proliferation .

類似化合物との比較

Similar Compounds

1-Palmitoyl-3-Oleoyl-rac-glycerol: A diacylglycerol featuring palmitic acid at the sn-1 position and oleic acid at the sn-3 position.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A glycerophosphocholine with palmitic acid at both the sn-1 and sn-2 positions.

Uniqueness

1-Oleoyl-lysopc is unique due to its specific acyl group composition and its role in cell signaling and membrane dynamics. Unlike other lysophosphatidylcholines, it has a distinct impact on membrane fluidity and cellular signaling pathways .

生物活性

1-Oleoyl-lysophosphatidylcholine (1-Oleoyl-lysoPC) is a lysolipid that plays significant roles in various biological processes, particularly in cell signaling and membrane dynamics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular functions, and relevant research findings.

Overview of this compound

This compound is derived from phosphatidylcholine through enzymatic hydrolysis, typically catalyzed by phospholipase A2. It has a unique acyl chain composition that influences its interaction with cell membranes and its biological functions. This compound is known to affect various cellular processes, including inflammation, vascular function, and cell signaling pathways.

The primary mechanisms through which this compound exerts its biological effects include:

- Interaction with Membrane Receptors : It interacts with lysophospholipid receptors (LPRs), which are part of the G protein-coupled receptor family. This interaction can modulate intracellular signaling pathways.

- Influence on Membrane Fluidity : By altering membrane fluidity, this compound can affect the activity of membrane proteins and the overall cellular response to external stimuli.

- Regulation of Nitric Oxide (NO) Bioavailability : Research indicates that this compound can decrease NO bioavailability in endothelial cells, leading to impaired vascular function. This is primarily due to the uncoupling of endothelial nitric oxide synthase (eNOS) and increased production of reactive oxygen species (ROS) .

1. Vascular Function

This compound has been shown to significantly limit NO bioavailability in human endothelial cells. In studies involving the EA.hy926 cell line, it was observed that:

- Decreased NO Formation : The presence of this compound led to a reduction in basal NO formation due to eNOS uncoupling .

- Increased ROS Production : The compound induced ROS formation, particularly in mitochondria, which exacerbated oxidative stress within the cells .

2. Inflammatory Response

In addition to its effects on vascular function, this compound modulates inflammatory responses:

- Cyclooxygenase-2 (COX-2) Expression : It influences the expression of COX-2 and prostacyclin production, which are critical in inflammatory processes .

3. Neurobiological Effects

Recent studies have explored the potential neurobiological roles of lysophospholipids like this compound:

- Emotional Behavior Regulation : Research suggests that related compounds may influence emotional behaviors through their action on specific brain receptors . However, direct studies on this compound's effects on emotional behavior remain limited.

Comparative Analysis with Similar Compounds

| Compound Name | Key Characteristics | Biological Activity |

|---|---|---|

| 1-Palmitoyl-3-Oleoyl-rac-glycerol | Diacylglycerol with palmitic acid | Involved in energy metabolism |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Glycerophosphocholine with palmitic acid | Critical for membrane integrity |

| This compound | Unique acyl group composition | Modulates cell signaling and vascular function |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Endothelial Cell Study : A study demonstrated that this compound decreases NO bioavailability and induces eNOS uncoupling in endothelial cells, leading to impaired vasorelaxation responses .

- Inflammation Modulation : Another research indicated its role in modulating inflammatory mediators such as interleukin-8 and COX-2 expression .

- Neurobiological Implications : While direct evidence for neurobiological effects is sparse, related lysophospholipids have been implicated in emotional regulation .

特性

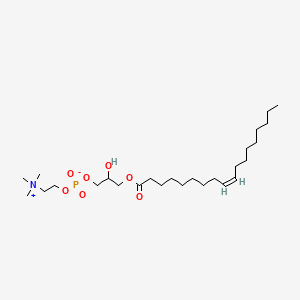

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305217 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-29-8 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oleoyl lysophosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research mentions that diphosphatidylglycerol is essential for optimal activity of cytochrome c oxidase. What role does 1-oleoyl lysophosphatidylcholine play in this context?

A1: The research primarily focuses on the essential role of diphosphatidylglycerol for cytochrome c oxidase activity [, ]. While 1-oleoyl lysophosphatidylcholine is mentioned as a component of the assay mixture, the studies do not directly investigate its specific interaction with the enzyme. The research highlights that 1-oleoyl lysophosphatidylcholine alone cannot substitute for diphosphatidylglycerol in activating cytochrome c oxidase []. This suggests that the specific structure and properties of diphosphatidylglycerol are crucial for its interaction with the enzyme and subsequent activity.

Q2: The research paper discusses lysophospholipids in the context of human brain enzymes. Does this research shed any light on potential roles of 1-oleoyl lysophosphatidylcholine in the brain?

A2: While the research on lysophospholipid metabolizing enzymes in the human brain [] provides valuable insights into the general importance of lysophospholipids in brain function, it does not specifically investigate 1-oleoyl lysophosphatidylcholine. Further research would be needed to determine if the enzymatic pathways and functions described for other lysophospholipids in the brain are also relevant to 1-oleoyl lysophosphatidylcholine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。